TAMRA-Azide-PEG-Biotin can be synthesized from commercially available precursors, including biotin, tetramethylrhodamine succinimidyl ester, and polyethylene glycol derivatives. The compound falls under the category of bioorthogonal reagents, specifically designed for use in chemical biology applications. It is classified as a fluorescent probe due to its ability to emit light upon excitation, making it suitable for various analytical techniques.
The synthesis of TAMRA-Azide-PEG-Biotin typically involves several key steps:
High-performance liquid chromatography (HPLC) is commonly employed for purification after each synthetic step to ensure high purity of the final product. Characterization typically includes mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structure and purity .
The molecular formula for TAMRA-Azide-PEG-Biotin is , with a molecular weight of approximately 1174.37 g/mol. The structure consists of three functional components:
The compound appears as a red solid and is soluble in dimethyl sulfoxide and dimethylformamide, making it suitable for various biological applications .
TAMRA-Azide-PEG-Biotin participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used click chemistry reaction. This reaction allows for the selective labeling of biomolecules:
This method provides high specificity and low background noise in protein labeling experiments .
The mechanism of action involves several steps:
This process enables researchers to visualize specific proteins within cellular contexts or during biochemical assays, enhancing the understanding of protein interactions and functions .
TAMRA-Azide-PEG-Biotin exhibits stability under physiological conditions but may require careful handling during reactions involving copper catalysts due to potential side reactions with thiols present in biological samples .
TAMRA-Azide-PEG-Biotin has diverse applications in scientific research:
The evolution of chemical biology tools has progressed from simple monofunctional labels to sophisticated multifunctional reagents. TAMRA-Azide-PEG-Biotin (CAS 1797415-74-7) represents a pinnacle in this development, integrating three distinct functional modules: a TAMRA fluorophore (λ~ex~/λ~em~ = 546/565 nm) for detection, a PEG spacer for solubility and steric flexibility, and biotin for affinity purification [5] [6]. This trifunctional architecture emerged to address limitations of earlier reagents, such as nonspecific binding in affinity purification and inadequate sensitivity in fluorescence detection. The incorporation of PEG spacers (typically 3-24 units) specifically countered solubility challenges associated with hydrophobic dyes and biotin, while reducing steric interference during streptavidin binding [4] [10]. The inclusion of an azide group enabled bioorthogonal click chemistry, aligning with the rise of copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition strategies in the 2010s [2] [3].
Table 1: Evolution of Bioconjugation Reagents
Generation | Key Components | Limitations Addressed |
---|---|---|
Monofunctional (e.g., Isothiocyanate dyes) | Single reporter (fluorophore) | Detection only; no enrichment capability |
Bifunctional (e.g., Biotin-azide) | Affinity handle + click chemistry module | Enabled enrichment but lacked visualization |
Trifunctional (e.g., TAMRA-Azide-PEG-Biotin) | Fluorophore + affinity handle + click chemistry module | Integrated detection, enrichment, and bioorthogonal conjugation |
TAMRA-Azide-PEG-Biotin has become indispensable in chemical proteomics due to its capacity for tandem labeling of low-abundance biomolecules. Its azide group undergoes CuAAC with alkyne-tagged proteins, glycans, lipids, or nucleic acids, while the biotin enables streptavidin-based enrichment, and TAMRA permits real-time visualization [3] [8]. Critically, the PEG spacer enhances aqueous solubility (100 mg/mL in DMSO), facilitating reactions in physiological buffers [2] [6]. This trifunctionality enables a streamlined workflow:
In high-throughput proteomics, this reagent facilitates the SP2E workflow (Single-Pot Solid-Phase-Enhanced Enrichment), where carboxylate magnetic beads clean up post-click reaction mixtures before streptavidin bead enrichment. This approach reduces total protein input to 100 µg per sample – enabling proteoform analysis in rare cell types [9]. Additionally, the TAMRA signal provides a built-in quality control metric, distinguishing specifically enriched proteins from endogenous biotinylated proteins during elution [3] [8].
Table 2: Key Click Chemistry Applications of TAMRA-Azide-PEG-Biotin
Application | Reaction Type | Detection/Enrichment Method |
---|---|---|
Protein myristoylation profiling | CuAAC with YnMyr-treated proteins | Streptavidin beads + fluorescence scanning (532/575 nm) [2] |
Glycosylation analysis | SPAAC with DBCO-glycans | In-gel fluorescence + avidin chromatography [3] |
AMPylation studies | CuAAC with pro-N6pA probe | Streptavidin magnetic beads + LC-MS/MS [9] |
TAMRA-Azide-PEG-Biotin offers three critical advantages that resolve longstanding challenges in biomolecular labeling:
Dual-Readout Capability: Unlike biotin-azide (detection-limited) or TAMRA-azide (enrichment-limited), this reagent enables simultaneous quantification (via fluorescence) and purification (via biotin). This eliminates the need for parallel experiments with separate reagents, reducing sample consumption and variability [3] [8]. The TAMRA moiety (ε = 92,000 M⁻¹cm⁻¹) provides sensitive detection at 550 nm, allowing real-time monitoring of enrichment efficiency via UV-Vis or fluorescence spectroscopy [5] [6].
Reduced Artifacts: The PEG spacer minimizes steric hindrance during streptavidin binding, enhancing recovery of target proteins by >40% compared to non-PEGylated biotin-azide reagents [10]. Moreover, endogenous biotinylated proteins can be discriminated during analysis because only probe-conjugated targets retain TAMRA fluorescence after streptavidin elution [3] [9].
Workflow Flexibility: Compatibility with both CuAAC and copper-free SPAAC (using DBCO/BCN) allows labeling of copper-sensitive samples [2] [4]. The reagent’s solubility profile (stable in DMSO, DMF, and aqueous buffers) enables versatile reaction setups, from cell lysates to live-cell labeling [5] [6].
Cleavable variants (e.g., Dde linker-modified probes) further enhance utility by enabling mild hydrazine-based elution, preserving protein functionality for downstream assays [7]. This trifunctional design has established a new standard for rigor in chemical proteomics, particularly in studying dynamic post-translational modifications like AMPylation and myristoylation where conventional antibodies are unavailable [9].
Table 3: Performance Comparison of Bioconjugation Reagents
Parameter | TAMRA-Azide | Biotin-Azide | TAMRA-Azide-PEG-Biotin |
---|---|---|---|
Detection Sensitivity | High (fluorescence) | Low (streptavidin-HRP required) | High (direct fluorescence) |
Enrichment Capability | None | High | High |
Nonspecific Binding | Not applicable | Significant (endogenous biotin) | Low (TAMRA distinguishes targets) |
Solubility in Aqueous Buffers | Moderate | Low | High (PEG-mediated) |
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